molecular formula C17H22N4S B11982654 5-Cyclohexyl-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-Cyclohexyl-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11982654
M. Wt: 314.5 g/mol
InChI Key: RRCXQACXKILERL-LDADJPATSA-N
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Description

5-Cyclohexyl-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound with the molecular formula C17H22N4S. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of cyclohexylamine with 4-ethylbenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole derivative .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclohexyl-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds with biological macromolecules, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexyl-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and ethylbenzylidene groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H22N4S

Molecular Weight

314.5 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(4-ethylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H22N4S/c1-2-13-8-10-14(11-9-13)12-18-21-16(19-20-17(21)22)15-6-4-3-5-7-15/h8-12,15H,2-7H2,1H3,(H,20,22)/b18-12+

InChI Key

RRCXQACXKILERL-LDADJPATSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3

Canonical SMILES

CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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